3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline” is a chemical compound . It has been mentioned in the context of the design and synthesis of new bis (1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines) and bis ( (quinoxalin-2-yl)phenoxy)alkanes as potential anti-breast cancer agents .
Synthesis Analysis
The synthesis of related compounds involves the reaction of certain precursors with 4-amino-5-substituted-4 H -1,2,4-triazole-3-thiol and o-phenylenediamine derivatives . This process yields the corresponding bis (1,2,4-triazolo [3,4-b] [1,3,4]thiadiazine) derivatives and bis (quinoxaline) derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the search results .Scientific Research Applications
Synthesis Techniques and Chemical Properties
Facile and Efficient Synthesis : A study by Aggarwal et al. (2012) discusses the synthesis of various 3,10-disubstituted-bis-1,2,4-triazolo[4,3-a][3′,4′-c]quinoxalines through copper dichloride mediated oxidative intramolecular cyclization, showcasing a novel approach to generating these compounds efficiently Aggarwal, R., Sumran, G., Yadav, M., & Anju, 2012.
Chemical Reactions and Derivatives : Another research avenue includes the design and synthesis of certain substituted quinoxalines as antimicrobial agents, highlighting the antimicrobial potential of these compounds. Badran, Abouzid, and Hussein (2003) synthesized several fused triazolo and ditriazoloquinoxaline derivatives, demonstrating their application in creating compounds with potent antibacterial activity Badran, M., Abouzid, K., & Hussein, M., 2003.
Biological Activity Evaluation : Kumar et al. (2010) focused on synthesizing and evaluating the biological activity of imidazo[2,1-b]-1,3,4-thiadiazolo[2,3-c]-s-triazoles and related compounds, showcasing the diverse biological activities of these heterocyclic systems Kumar, P., Kuamr, A., Mohan, L. J., & Makrandi, J. K., 2010.
Pharmaceutical Interest : Lauria et al. (2008) reported on the pharmaceutical interest in derivatives of the heterocyclic system 1,12,12a,12b-tetrahydrobis-1,2,4-triazolo[4,3-a:3′,4′-c]quinoxaline, obtained by double site- and regio-selective 1,3-dipolar cycloaddition, indicating the potential pharmaceutical applications of these compounds Lauria, A., Guarcello, A., Dattolo, G., & Almerico, A. M., 2008.
Mechanism of Action
Target of Action
Similar compounds such as [1,2,4]triazolo[4,3-a]pyrazine derivatives have shown inhibitory activities toward c-met/vegfr-2 kinases .
Mode of Action
It’s worth noting that similar compounds have shown to intercalate dna , which suggests that 3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline might interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have shown to inhibit the growth of cells by inhibiting the expression of c-met and vegfr-2 .
Pharmacokinetics
Similar compounds have been evaluated for their in silico admet profiles .
Result of Action
Similar compounds have shown to exhibit anticancer activities against various cell lines .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the concentration of the compound and the specific characteristics of the target cells .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline involves the reaction of 3,10-diaminoquinoxaline with formaldehyde and hydrochloric acid to form the intermediate 3,10-bis(chloromethyl)quinoxaline. This intermediate is then reacted with sodium azide and copper(I) iodide to form the final product.", "Starting Materials": [ "3,10-diaminoquinoxaline", "formaldehyde", "hydrochloric acid", "sodium azide", "copper(I) iodide" ], "Reaction": [ "Step 1: 3,10-diaminoquinoxaline is dissolved in a mixture of formaldehyde and hydrochloric acid and heated to reflux for several hours.", "Step 2: The resulting mixture is cooled and the solid product is filtered and washed with water.", "Step 3: The solid product is then dissolved in a mixture of sodium azide and copper(I) iodide in DMF and heated to reflux for several hours.", "Step 4: The resulting mixture is cooled and the solid product is filtered and washed with water to yield 3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline." ] } | |
CAS No. |
672951-56-3 |
Molecular Formula |
C12H8Cl2N6 |
Molecular Weight |
307.14 |
IUPAC Name |
3,10-bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene |
InChI |
InChI=1S/C12H8Cl2N6/c13-5-9-15-17-11-12-18-16-10(6-14)20(12)8-4-2-1-3-7(8)19(9)11/h1-4H,5-6H2 |
InChI Key |
VHSXJSOVADJDNI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3C4=NN=C(N24)CCl)CCl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.